molecular formula C11H18N4O B7517046 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea

1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea

Cat. No. B7517046
M. Wt: 222.29 g/mol
InChI Key: ICFIXFIZLGLOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea, also known as DMAPU, is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and materials science. In

Scientific Research Applications

1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment modality for various types of cancer.

Mechanism of Action

The mechanism of action of 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea has also been found to modulate the expression of various genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea is its potent anticancer activity. It has been found to exhibit activity against various types of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for research on 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea. One area of interest is the development of more efficient and scalable synthesis methods for 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea. Another area of research is the identification of the specific enzymes and pathways targeted by 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential use of 1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea in combination with other anticancer agents for enhanced therapeutic efficacy.

Synthesis Methods

1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with dimethylamine, followed by the reaction of the resulting intermediate with isobutyl isocyanate. The final product is obtained after purification through column chromatography and recrystallization.

properties

IUPAC Name

1-[6-(dimethylamino)pyridin-3-yl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)13-11(16)14-9-5-6-10(12-7-9)15(3)4/h5-8H,1-4H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFIXFIZLGLOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CN=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea

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